Cas no 716-32-5 (6-Nitro-1,3-benzodioxole-5-carboxylic Acid)
6-Nitro-1,3-benzodioxole-5-carboxylic Acid Chemical and Physical Properties
Names and Identifiers
-
- 1,3-Benzodioxole-5-carboxylicacid, 6-nitro-
- 6-NITRO-1,3-BENZODIOXOLE-5-CARBOXYLIC ACID
- 2-nitro-4,5-methylenedioxybenzoic acid
- 4,5-methylendioxy-2-nitro-benzoic acid
- 4,5-methylenedioxy-2-nitrobenzoic acid
- 4H-1,3-Benzodioxin,6-nitro
- 6-nitro-1,3-benzdioxin
- 6-nitro-1,3-benzodioxan
- 6-Nitro-1,3-benzodioxane
- 6-Nitro-1,3-benzodioxin
- acide 4,5-methylenedioxy-2-nitro-benzoique
- 6-Nitro-benzo[1,3]dioxole-5-carboxylic acid
- NSC59447
- 6-NITROBENZO[D][1,3]DIOXOLE-5-CARBOXYLIC ACID
- 6-NITRO-2H-1,3-BENZODIOXOLE-5-CARBOXYLIC ACID
- DTXSID80992151
- 5-carboxy-6-nitro-1,3-benzodioxole
- AKOS005603932
- CS-0148781
- EN300-18890
- NSC-59447
- F71717
- SCHEMBL1446429
- 6-Nitro-1,3-benzodioxole-5-carboxylic acid #
- 716-32-5
- 6-nitro-1,3-dioxaindane-5-carboxylic acid
- MFCD06203148
- Piperonylic acid, 5-nitro-
- 6-nitro-benzo[1,3]dioxol-5-carboxylic acid
- AB23161
- Z94598729
- STK691905
- DB-369332
- 6-NITRO-1,3-BENZODIOXOLE-5-CARBOXYLICACID
- 6-Nitro-1,3-benzodioxole-5-carboxylic Acid
-
- MDL: MFCD06203148
- Inchi: 1S/C8H5NO6/c10-8(11)4-1-6-7(15-3-14-6)2-5(4)9(12)13/h1-2H,3H2,(H,10,11)
- InChI Key: XQJWBDDLVCMLAB-UHFFFAOYSA-N
- SMILES: O1COC2C=C(C(C(=O)O)=CC1=2)[N+](=O)[O-]
Computed Properties
- Exact Mass: 211.01200
- Monoisotopic Mass: 211.012
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 287
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 102A^2
- XLogP3: 1.1
Experimental Properties
- Density: 1.7±0.1 g/cm3
- Boiling Point: 404.0±45.0 °C at 760 mmHg
- Flash Point: 198.1±28.7 °C
- Refractive Index: 1.655
- PSA: 101.58000
- LogP: 1.54490
- Vapor Pressure: 0.0±1.0 mmHg at 25°C
6-Nitro-1,3-benzodioxole-5-carboxylic Acid Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
6-Nitro-1,3-benzodioxole-5-carboxylic Acid Customs Data
- HS CODE:2932999099
- Customs Data:
China Customs Code:
2932999099Overview:
2932999099. Other heterocyclic compounds containing only oxygen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2932999099. other heterocyclic compounds with oxygen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
6-Nitro-1,3-benzodioxole-5-carboxylic Acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | N493573-50mg |
6-Nitro-1,3-benzodioxole-5-carboxylic Acid |
716-32-5 | 50mg |
$ 50.00 | 2022-06-03 | ||
| TRC | N493573-100mg |
6-Nitro-1,3-benzodioxole-5-carboxylic Acid |
716-32-5 | 100mg |
$ 95.00 | 2022-06-03 | ||
| TRC | N493573-500mg |
6-Nitro-1,3-benzodioxole-5-carboxylic Acid |
716-32-5 | 500mg |
$ 320.00 | 2022-06-03 | ||
| Alichem | A159001742-1g |
6-Nitrobenzo[d][1,3]dioxole-5-carboxylic acid |
716-32-5 | 95% | 1g |
$213.64 | 2023-09-01 | |
| Chemenu | CM153637-5g |
6-Nitro-1,3-benzodioxole-5-carboxylic acid |
716-32-5 | 95% | 5g |
$757 | 2021-06-09 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 05R0446-1g |
6-Nitro-benzo[1,3]dioxole-5-carboxylic acid |
716-32-5 | 97% | 1g |
8463.46CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 05R0446-5g |
6-Nitro-benzo[1,3]dioxole-5-carboxylic acid |
716-32-5 | 97% | 5g |
33904.74CNY | 2021-05-07 | |
| Chemenu | CM153637-5g |
6-Nitro-1,3-benzodioxole-5-carboxylic acid |
716-32-5 | 95% | 5g |
$62 | 2024-07-24 | |
| abcr | AB540424-1 g |
6-Nitro-1,3-benzodioxole-5-carboxylic acid; . |
716-32-5 | 1g |
€321.30 | 2023-04-14 | ||
| Enamine | EN300-18890-0.05g |
6-nitro-1,3-dioxaindane-5-carboxylic acid |
716-32-5 | 95.0% | 0.05g |
$19.0 | 2025-03-21 |
6-Nitro-1,3-benzodioxole-5-carboxylic Acid Suppliers
6-Nitro-1,3-benzodioxole-5-carboxylic Acid Related Literature
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1. Fe3O4/Au/Fe3O4 nanoflowers exhibiting tunable saturation magnetization and enhanced bioconjugationFeng Shi,Kunping Yan,Mingli Peng,Xiao Cheng,Yanling Luo,Xuemei Chen,V. A. L. Roy,Zuankai Wang Nanoscale, 2012,4, 747-751
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Additional information on 6-Nitro-1,3-benzodioxole-5-carboxylic Acid
6-Nitro-1,3-Benzodioxole-5-Carboxylic Acid: A Comprehensive Overview
The compound with CAS No. 716-32-5, commonly referred to as 6-Nitro-1,3-benzodioxole-5-carboxylic acid, is a significant molecule in the field of organic chemistry and pharmacology. This compound belongs to the class of benzodioxole derivatives, which have gained considerable attention due to their diverse biological activities and potential applications in drug development. The structure of this compound consists of a benzene ring fused with a dioxole moiety, with a nitro group at the 6-position and a carboxylic acid group at the 5-position. These functional groups contribute to its unique chemical properties and reactivity.
Recent studies have highlighted the importance of benzodioxole derivatives in medicinal chemistry, particularly in the design of bioactive molecules. The nitro group in 6-Nitro-1,3-benzodioxole-5-carboxylic acid is known to enhance the electron-withdrawing effects, which can influence the compound's interaction with biological targets. This makes it a promising candidate for further exploration in drug discovery programs targeting various diseases, including cancer and neurodegenerative disorders.
The synthesis of 6-Nitro-1,3-benzodioxole-5-carboxylic acid involves multi-step organic reactions, often starting from readily available aromatic precursors. Researchers have optimized synthetic routes to improve yield and purity, ensuring that this compound can be produced efficiently for both academic and industrial applications. The stability of this compound under various conditions has also been studied extensively, making it suitable for long-term storage and transportation.
In terms of physical properties, 6-Nitro-1,3-benzodioxole-5-carboxylic acid exhibits a melting point of approximately 240°C, which is indicative of its strong intermolecular hydrogen bonding due to the carboxylic acid group. Its solubility in common solvents such as water and ethanol has been determined experimentally, providing valuable information for its use in solution-based reactions or formulations.
The biological activity of this compound has been evaluated in several assays. For instance, studies have shown that it possesses moderate anti-inflammatory properties, suggesting its potential as a lead compound for developing anti-inflammatory drugs. Additionally, preliminary results from cytotoxicity assays indicate that this compound may selectively inhibit the growth of certain cancer cell lines without significantly affecting normal cells.
In the context of environmental science, researchers have investigated the degradation pathways of benzodioxole derivatives, including 6-Nitro-1,3-benzodioxole-5-carboxylic acid. Understanding how these compounds break down in natural environments is crucial for assessing their environmental impact and ensuring sustainable practices in their production and use.
The application of computational chemistry tools has further enhanced our understanding of this compound's properties. Molecular docking studies have revealed potential binding modes with key enzymes involved in various pathological processes, providing insights into its mechanism of action at the molecular level.
In conclusion, CAS No. 716-32-5, or 6-Nitro-1,3-benzodioxole-5-carboxylic acid, represents a valuable molecule with significant potential in multiple fields. Its unique structure, coupled with its diverse biological activities and chemical properties, positions it as an important subject for further research and development.
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